molecular formula C25H26N4OS B3654389 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

Cat. No.: B3654389
M. Wt: 430.6 g/mol
InChI Key: BLSRQVMNQKCEGN-UHFFFAOYSA-N
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Description

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with a phenyl group at position 5 and a piperazine moiety modified with a 4-ethoxybenzyl group at position 2. This structure confers unique physicochemical and pharmacological properties. The compound’s molecular formula is C₂₆H₂₇N₄OS, with a molecular weight of approximately 453.6 g/mol. Its synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclization, under controlled conditions using catalysts like palladium or copper .

Properties

IUPAC Name

4-[4-[(4-ethoxyphenyl)methyl]piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4OS/c1-2-30-21-10-8-19(9-11-21)16-28-12-14-29(15-13-28)24-23-22(20-6-4-3-5-7-20)17-31-25(23)27-18-26-24/h3-11,17-18H,2,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSRQVMNQKCEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN2CCN(CC2)C3=C4C(=CSC4=NC=N3)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine typically involves multiple steps, starting from readily available starting materials

    Cyclization: The initial step involves the formation of the thienopyrimidine core through cyclization reactions. This can be achieved using various cyclization agents and conditions, such as the use of sulfur-containing reagents and appropriate catalysts.

    Piperazine Introduction: The piperazine ring is introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thienopyrimidine intermediate.

    Ethoxybenzyl Substitution: The final step involves the substitution of the piperazine ring with the ethoxybenzyl group. This can be achieved using ethoxybenzyl halides or similar reagents under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of scalable reaction conditions, efficient purification techniques, and quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the piperazine or thienopyrimidine rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, alkylating agents, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has shown potential as a bioactive molecule with applications in studying biological pathways and interactions.

    Medicine: Research has indicated its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain, which is beneficial in the treatment of neurological disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thieno[2,3-d]pyrimidine derivatives with piperazine-linked substituents exhibit structural and functional diversity. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Thieno[2,3-d]pyrimidine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity References
4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine (Target) C₂₆H₂₇N₄OS 453.6 4-Ethoxybenzyl, phenyl Hypothesized CNS receptor modulation; enhanced lipophilicity
4-[4-(5-Fluoro-2-methoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine C₂₂H₂₄FN₅O 417.5 5-Fluoro-2-methoxybenzyl Potential neurotransmitter system modulation; improved selectivity for serotonin receptors
4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine C₂₃H₂₀Cl₂N₄S 460.4 3,4-Dichlorobenzyl Antimicrobial and anticancer activity; high affinity for kinase targets
4-[4-(Diphenylmethyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine C₂₉H₂₆N₄S 462.6 Diphenylmethyl Anti-tuberculosis effects; adenosine receptor antagonism
5-(4-Methoxyphenyl)-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine C₁₈H₁₉N₅OS 353.4 4-Methylpiperazine, 4-methoxyphenyl Antifungal activity; moderate solubility in polar solvents

Key Observations :

Substituent Effects on Bioactivity: Halogenated Benzyl Groups (e.g., 3,4-dichlorobenzyl in ): Increase electrophilicity and target binding affinity, making these analogs potent in antimicrobial and kinase inhibition. Ethoxy/Methoxy Groups: Enhance lipophilicity and metabolic stability. The ethoxy group in the target compound may offer better CNS penetration compared to methoxy analogs .

Synthetic Challenges :

  • The 4-ethoxybenzyl group requires careful handling due to its sensitivity to acidic conditions, unlike chloro or methoxy substituents, which are more stable .
  • Piperazine cyclization steps often necessitate catalysts like DMF or dioxane, with yields varying based on substituent reactivity .

Pharmacokinetic Profiles :

  • Compounds with chlorinated substituents (e.g., ) exhibit longer half-lives but higher hepatotoxicity risks.
  • The target compound’s ethoxy group balances lipophilicity and safety, as seen in preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-[4-(4-Ethoxybenzyl)piperazin-1-yl]-5-phenylthieno[2,3-d]pyrimidine

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